molecular formula C10H18FNO B13307433 1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol

1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol

Katalognummer: B13307433
Molekulargewicht: 187.25 g/mol
InChI-Schlüssel: GWSJPVQKRWWOSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol is a fluorinated secondary alcohol featuring a bicyclic octahydrocyclopenta[b]pyrrole moiety. The compound’s structure combines a fluorine atom at the 1-position of the propan-2-ol chain, which may enhance metabolic stability and binding affinity in biological systems.

Eigenschaften

Molekularformel

C10H18FNO

Molekulargewicht

187.25 g/mol

IUPAC-Name

1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C10H18FNO/c11-6-9(13)7-12-5-4-8-2-1-3-10(8)12/h8-10,13H,1-7H2

InChI-Schlüssel

GWSJPVQKRWWOSA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCN(C2C1)CC(CF)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol involves several steps. One common method includes the reaction of a fluorinated alcohol with a cyclopentane derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at position 1 and the hydroxyl group at position 2 serve as potential sites for substitution.

Reaction Type Conditions Reagents Outcome Source
Fluorine substitutionSN2 with strong nucleophilesNaN₃, KCN, or aminesReplacement of fluorine with azide, cyanide, or amine groups
Alcohol substitutionThionyl chloride (SOCl₂)SOCl₂, pyridineConversion of -OH to -Cl, yielding 1-fluoro-3-{…}propan-2-ol chloride
  • Fluorine’s poor leaving-group tendency limits substitution unless activated by electron-withdrawing groups or under high-temperature conditions .

  • The hydroxyl group is more reactive, enabling esterification or etherification via standard protocols (e.g., Mitsunobu reaction) .

Oxidation and Reduction Reactions

The secondary alcohol and bicyclic amine influence redox behavior.

Reaction Type Conditions Reagents Outcome Source
Alcohol oxidationMild oxidizing agentsPCC, Dess-Martin periodinaneKetone formation (1-fluoro-3-{…}propan-2-one)
Amine oxidationStrong oxidizersH₂O₂, mCPBAN-Oxide formation or ring-opening (dependent on conditions)
  • The electron-withdrawing fluorine atom increases the acidity of the alcohol (pKa ~12–14), facilitating oxidation .

  • The bicyclic amine exhibits resistance to oxidation under mild conditions but may react with peracids .

Ring-Opening Reactions

The octahydrocyclopenta[b]pyrrol moiety may undergo ring-opening under acidic or basic conditions.

Reaction Type Conditions Reagents Outcome Source
Acid-catalyzed hydrolysisConcentrated HCl, refluxHCl, H₂OCleavage of the bicyclic amine to linear amino alcohol
Base-mediated ring-openingNaOH, heatNaOH, ethanolDeprotonation and fragmentation into smaller amines
  • Ring-opening is influenced by steric strain in the bicyclic system .

Functionalization of the Bicyclic Amine

The nitrogen in the pyrrolidine ring acts as a nucleophile.

Reaction Type Conditions Reagents Outcome Source
AlkylationAlkyl halides, polar aprotic solventsCH₃I, K₂CO₃, DMFQuaternary ammonium salt formation
AcylationAcyl chloridesAcCl, pyridineAmide derivative (1-fluoro-3-{…}propan-2-ol-acetamide)
  • Steric hindrance from the bicyclic structure may slow alkylation kinetics compared to monocyclic amines .

Cross-Coupling Reactions

The compound’s fluorine or hydroxyl groups may participate in metal-catalyzed couplings.

Reaction Type Conditions Reagents Outcome Source
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidsPd catalyst, baseBiaryl formation via C-F activation (limited by F’s inertness)
EtherificationWilliamson synthesisR-X, NaHAlkyl/aryl ether derivatives
  • C-F bond activation requires specialized catalysts (e.g., Ni or Pd with bidentate ligands) .

Key Stability Considerations

  • Thermal Stability : Decomposition observed >200°C, releasing HF and forming unsaturated amines .

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strongly acidic/basic conditions .

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in DPP4 Inhibition

The closest structural analogues include 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile , both studied as DPP4 inhibitors in QSAR and molecular docking analyses . Key structural and functional differences are outlined below:

Parameter 1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol 4-Fluoropyrrolidine-2-carbonitrile Octahydrocyclopenta[b]pyrrole-2-carbonitrile
Core Structure Bicyclic octahydrocyclopenta[b]pyrrole + propan-2-ol Monocyclic pyrrolidine Bicyclic octahydrocyclopenta[b]pyrrole
Functional Groups Fluorine (C1), hydroxyl (C2) Fluorine (C4), nitrile (C2) Nitrile (C2)
Predicted DPP4 Inhibition Moderate (inferred from QSAR)* High (R² = 0.912 in QSAR model) Moderate (q² = 0.608 in validation)

*Note: The target compound’s activity is inferred from structural similarities. The nitrile group in analogues enhances covalent binding to DPP4’s catalytic serine, whereas the hydroxyl group in the target may reduce potency but improve solubility .

Fluorination Patterns and Bioactivity

Fluorination at specific positions influences electronic and steric properties:

  • 4-Fluoropyrrolidine-2-carbonitrile exhibits high DPP4 inhibition (R² = 0.912 in QSAR) due to optimal fluorine placement and nitrile reactivity .

Broader Context of Fluorinated Compounds

Other fluorinated molecules, such as 2-{2-[(1R)-1-[3-(cyclopropyloxy)-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-3-yl)ethyl]-1,3-thiazol-5-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol (), demonstrate diverse applications but are structurally distinct, emphasizing the role of fluorine in tuning pharmacokinetic properties across unrelated scaffolds .

Research Findings and Predictive Modeling

QSAR Insights

The QSAR model for DPP4 inhibitors (R² = 0.912, q² = 0.608) highlights critical descriptors for activity, including:

  • Electronegativity of substituents (e.g., fluorine, nitrile).
  • Hydrophobic surface area of the bicyclic system.
  • Hydrogen-bond acceptor capacity (weaker in the target compound due to hydroxyl vs. nitrile).

These parameters suggest that while the target compound may exhibit moderate DPP4 inhibition, its hydroxyl group could favor solubility and oral bioavailability over nitrile-containing analogues .

Molecular Dynamics and Binding

Molecular dynamics simulations of related compounds reveal that the octahydrocyclopenta[b]pyrrole scaffold stabilizes interactions with DPP4’s hydrophobic S2 pocket.

Biologische Aktivität

1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol has the following molecular characteristics:

  • Molecular Formula : C11H18FN
  • Molecular Weight : 185.27 g/mol
  • IUPAC Name : 1-Fluoro-3-(octahydrocyclopenta[b]pyrrol-1-yl)propan-2-ol

The compound features a fluorine atom, which may influence its interaction with biological targets, enhancing its pharmacological profile.

Research indicates that compounds similar to 1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol may act as modulators of neurotransmitter systems, particularly the NMDA receptor. These receptors play a crucial role in synaptic plasticity and memory function. Negative modulation of NMDA receptors containing the NR2B subunit can lead to neuroprotective effects, making such compounds potential candidates for treating neurodegenerative diseases .

Pharmacological Studies

Several studies have investigated the biological activities of related compounds:

  • Neuroprotective Effects : A study demonstrated that derivatives of octahydrocyclopenta[b]pyrrole exhibited significant neuroprotective properties in models of excitotoxicity. These effects were attributed to their ability to modulate glutamatergic signaling pathways .
  • Antidepressant Activity : Another research highlighted the antidepressant-like effects of compounds with similar structures in animal models. These effects were linked to alterations in serotonin and norepinephrine levels, suggesting potential applications in mood disorders .
  • Anti-inflammatory Properties : Some studies have shown that related pyrrole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, indicating their potential use in inflammatory conditions .

Study on Neuroprotection

A significant study focused on the neuroprotective effects of octahydrocyclopenta[b]pyrrole derivatives found that these compounds could reduce neuronal cell death induced by excitotoxic agents. The study utilized in vitro neuronal cultures exposed to glutamate, demonstrating that treatment with the compound significantly decreased cell death rates compared to control groups .

Antidepressant-Like Effects

In an animal model of depression, administration of a compound structurally related to 1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol resulted in reduced immobility in forced swim tests, suggesting an antidepressant effect. The study reported changes in neurotransmitter levels consistent with increased serotonergic and noradrenergic activity .

Data Tables

Property Value
Molecular FormulaC11H18FN
Molecular Weight185.27 g/mol
Biological ActivityNeuroprotective, Antidepressant
MechanismNMDA receptor modulation
Study Focus Findings
NeuroprotectionReduced excitotoxicity-induced cell death
Antidepressant EffectsIncreased serotonin and norepinephrine levels
Anti-inflammatory ActivityInhibition of pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic routes for 1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the fluorination of a propanol precursor followed by cyclization to form the octahydrocyclopenta[b]pyrrole moiety. For example, fluorination can be achieved using fluoroalkylation reagents (e.g., Selectfluor®) under anhydrous conditions at 0–5°C to minimize side reactions . Cyclization may employ catalytic hydrogenation or acid-mediated ring closure, with yields highly dependent on solvent polarity (e.g., dichloromethane vs. ethanol) and temperature control (−20°C to room temperature) . Optimizing stoichiometric ratios of intermediates (e.g., 1:1.2 for pyrrolidine derivatives) is critical to achieving >70% yield.

Q. How can this compound be purified to >95% purity for structural characterization?

  • Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane 1:4) to remove unreacted fluorinated intermediates and byproducts . Recrystallization from 2-propanol or methanol is recommended for final polishing, as these solvents selectively dissolve impurities while leaving the target compound as a crystalline solid . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular ion peaks matching the expected m/z .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR is critical for verifying fluorination (δ −210 to −230 ppm for aliphatic C-F bonds). 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve the cyclopenta[b]pyrrolidine ring system, with characteristic shifts at δ 3.2–3.8 ppm (pyrrolidine CH2_2) and δ 120–140 ppm (aromatic carbons if present) .
  • X-ray crystallography : Single-crystal analysis confirms stereochemistry, particularly for chiral centers in the propanol chain (e.g., R/S configuration at C2) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral variants of this compound?

  • Methodological Answer : Chiral resolution requires asymmetric catalysis. For example, using (R)-BINAP-Pd complexes in hydrogenation reactions can induce >90% enantiomeric excess (ee) for the propanol backbone . Chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol eluents quantifies ee, while circular dichroism (CD) spectroscopy validates optical activity . Computational modeling (DFT) predicts steric effects of substituents on enantioselectivity .

Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and metabolic stability.
  • Molecular Dynamics (MD) : Simulates membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models .
  • ADMET Prediction : Tools like SwissADME evaluate logP (optimal range: 1–3), polar surface area (<90 Ų), and CYP450 inhibition risks .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50​ values in kinase assays)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
  • Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Control ATP concentrations (1–10 μM) in kinase inhibition assays.
  • Validate purity (>95%) and storage conditions (−80°C in DMSO) to prevent degradation . Meta-analysis of dose-response curves and Hill coefficients improves reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.